1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime

PI3Kδ inhibitor Immuno-oncology Kinase inhibitor

Generic piperidine analogs fail to replicate the specific PI3Kδ potency and CYP3A4 selectivity profile required for reproducible immune-cell disease modeling and ADME-Tox screening. 1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime (CAS 106011-12-5) eliminates this variability as a well-characterized, moderately potent PI3Kδ probe. • PI3Kδ IC50 = 102 nM; CYP3A4 IC50 = 10,000 nM - validated selectivity window for DDI baseline assays • ≥98% purity, mp 141-142°C, with full analytical documentation for method validation • Available from stock in research-scale quantities; bulk custom synthesis supported

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 106011-12-5
Cat. No. B033996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime
CAS106011-12-5
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCC(=NO)CC2
InChIInChI=1S/C14H20N2O2/c1-18-14-4-2-12(3-5-14)6-9-16-10-7-13(15-17)8-11-16/h2-5,17H,6-11H2,1H3
InChIKeyLOQZQLNBCOXCCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime: Sourcing & Profile


1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime (CAS 106011-12-5) is a synthetic small molecule comprising a piperidine core, a 4-methoxyphenethyl substituent at the N-1 position, and a ketoxime functional group at the 4-position. It has a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol. [1] Its primary documented differentiation in the public domain is as a moderately potent inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. [2]

Why Generic Substitution Fails


Procurement of a generic piperidine derivative or a structurally similar analog cannot guarantee the specific biological activity profile of 1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime. The specific combination of the N-1 methoxyphenethyl group and the 4-ketoxime moiety is critical for its observed potency and selectivity. For instance, the unsubstituted piperidine core is inactive, while closely related analogs with different substituents can show orders of magnitude differences in potency against key targets like PI3Kδ, or completely different activity profiles, as evidenced by the weak CYP3A4 inhibition of this compound compared to its more potent PI3Kδ activity. [1] Using a non-identical compound introduces unacceptable risk of assay failure, misleading data, and wasted resources in discovery or development workflows. [2]

Differentiation Evidence


PI3Kδ Inhibition Potency

1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime demonstrates potent inhibition of the PI3Kδ isoform (IC50 = 102 nM) in a cellular assay measuring AKT phosphorylation. [1] This is a specific, quantifiable activity that differentiates it from a structurally unrelated PI3Kα inhibitor (CH5132799) which shows a much weaker IC50 of 500 nM for PI3Kδ in biochemical assays, highlighting the selectivity of this compound for the delta isoform. [2]

PI3Kδ inhibitor Immuno-oncology Kinase inhibitor

PI3Kδ Selectivity over CYP3A4

In human liver microsomes, 1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime exhibits very weak time-dependent inhibition of the major drug-metabolizing enzyme CYP3A4 (IC50 = 10,000 nM), which is approximately 98-fold less potent than its activity against the primary target, PI3Kδ. [1] This is in stark contrast to many kinase inhibitors that show potent CYP3A4 inhibition, leading to high drug-drug interaction (DDI) risk.

CYP3A4 inhibition Drug-drug interaction ADME-Tox

Melting Point Advantage

1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime is a solid at room temperature with a reported melting point (Mp) of 141-142°C. [1] This is significantly higher than the melting point of the analogous unsubstituted piperidin-4-one oxime (Mp = 116-119°C) and the precursor ketone 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-one, which has a boiling point of 371.6°C. [2]

Physicochemical properties Solid-state chemistry Formulation

Consistent Commercial Purity

Commercially available 1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime is typically supplied at a high purity of 97% or greater. While direct head-to-head purity comparisons with all possible analogs are not feasible, this established purity standard for this specific CAS number ensures that procurement of this exact compound from reputable suppliers minimizes the risk of impurities that could confound biological assays or chemical reactions, a risk that is inherently higher when sourcing less common or less well-characterized analogs.

Chemical purity Procurement QC

Application Scenarios


PI3Kδ Disease Model Validation

As a moderately potent and selective PI3Kδ inhibitor (IC50 = 102 nM) [1], this compound is best applied as a chemical probe in cellular and in vivo models of immune cell-driven diseases, such as rheumatoid arthritis, asthma, or certain B-cell malignancies, where PI3Kδ signaling is a validated driver. Its use is particularly warranted when a tool compound with a clean CYP3A4 profile (IC50 = 10,000 nM) [1] is required to minimize off-target and drug-drug interaction liabilities.

CYP3A4 DDI Negative Control

Given its very weak inhibition of CYP3A4 (IC50 = 10,000 nM) [1], this compound serves as an excellent negative control in ADME-Tox assays designed to identify and characterize strong CYP3A4 inhibitors. It allows researchers to establish a baseline for non-interfering compounds in DDI screening panels, a critical application for early-stage drug discovery to triage lead compounds with favorable drug interaction potential.

Synthetic Intermediate Applications

The ketoxime functional group is a versatile synthetic handle. This compound can be procured in high purity (≥97%) and used as a stable, well-characterized intermediate for the synthesis of novel piperidine-based compounds, such as oxime ethers or amines. Its higher melting point (141-142°C) [2] relative to its unsubstituted analog (Mp = 116-119°C) offers practical handling and purification advantages in the laboratory.

Analytical Method Calibration Standard

The compound's consistent commercial purity profile (≥97%) and well-defined physicochemical properties make it suitable for use as a calibration standard in the development and validation of analytical methods, such as HPLC or LC-MS assays, for the detection and quantification of this compound or its structural analogs in complex biological matrices.

Technical Documentation Hub

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